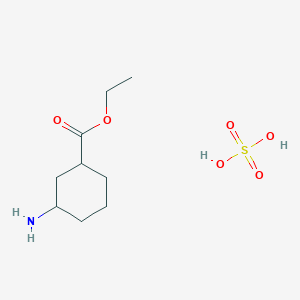

Ethyl 3-aminocyclohexanecarboxylate sulfate

Description

Introduction to Ethyl 3-Aminocyclohexanecarboxylate Sulfate

This compound belongs to the class of amino acid derivatives, distinguished by its cyclohexane ring substituted with both an amino group and an ethyl ester sulfate moiety. Its dual functionality—a basic amino group and an acidic sulfate group—imparts unique solubility and reactivity profiles, making it valuable for designing pharmaceutical intermediates and studying stereochemical effects in cyclic systems.

Nomenclature and Structural Identification

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 3-aminocyclohexane-1-carboxylate sulfate , reflecting its structural components. The naming follows these conventions:

- Parent hydrocarbon : Cyclohexane, a six-membered carbon ring.

- Substituents :

- An amino group (-NH$$2$$) at position 3.

- An ethyl ester group (-COOCH$$2$$CH$$3$$) at position 1.

- A sulfate group (-OSO$$3$$H) ionically bonded to the amino group.

The numerical locants (1 and 3) ensure unambiguous positioning of functional groups, adhering to the lowest-numbering rule.

Molecular Formula and Structural Features

The molecular formula $$ C9H{19}NO_6S $$ encapsulates the following structural attributes:

| Component | Description |

|---|---|

| Cyclohexane ring | Six-membered carbon ring with chair conformations possible. |

| Amino group (-NH$$_2$$) | Positioned at carbon 3, contributing basicity and nucleophilic reactivity. |

| Ethyl ester (-COOEt) | Located at carbon 1, enabling hydrolysis to carboxylic acids under acidic conditions. |

| Sulfate group | Ionically associated with the amino group, enhancing water solubility. |

The sulfate group’s presence distinguishes this compound from non-sulfated analogs, influencing its physicochemical behavior in polar solvents.

Historical Context and Discovery Timeline

This compound first appeared in chemical databases in the early 21st century, with PubChem records indicating its initial registration on March 7, 2016. Its synthesis likely emerged from broader efforts to functionalize cyclohexane derivatives for pharmaceutical applications, particularly in modifying amino acid scaffolds to improve bioavailability.

Properties

Molecular Formula |

C9H19NO6S |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

ethyl 3-aminocyclohexane-1-carboxylate;sulfuric acid |

InChI |

InChI=1S/C9H17NO2.H2O4S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h7-8H,2-6,10H2,1H3;(H2,1,2,3,4) |

InChI Key |

IMRIVIBCENCMJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-aminocyclohexanecarboxylate sulfate can be synthesized through several methods. One common approach involves the esterification of 3-aminocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminocyclohexanecarboxylate sulfate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Pharmacological Applications

Ethyl 3-aminocyclohexanecarboxylate sulfate has been studied for its potential pharmacological properties. Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Smooth Muscle Relaxation : Compounds similar to this compound have shown vasodilative effects, which can be beneficial in treating conditions such as hypertension and pulmonary hypertension. These compounds act as inhibitors of phosphodiesterase type 5 (PDE5), leading to enhanced relaxation of smooth muscle tissues .

- Bronchodilator Activity : The compound may also possess bronchodilator properties, making it a candidate for treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Antiviral Activity : Some studies have explored the use of related compounds as inhibitors of viral replication, particularly influenza viruses. This suggests potential applications in antiviral therapies .

Synthetic Applications

This compound is also significant in synthetic organic chemistry:

- Enzymatic Hydrolysis : Research has demonstrated the use of this compound in enzymatic reactions, particularly hydrolysis catalyzed by lipases such as CALB (Candida antarctica lipase B). This process allows for the production of amino acid derivatives with high enantioselectivity, which are valuable in pharmaceutical synthesis .

Table 1: Summary of Synthetic Applications

Case Study 1: Smooth Muscle Relaxation

A study investigated the effects of this compound on smooth muscle strips pre-constricted with norepinephrine. Results indicated that the compound significantly enhanced the relaxant response compared to controls, suggesting its potential use in treating vascular disorders .

Case Study 2: Enzymatic Reusability

In another study focusing on enzyme reusability, the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate was performed using CALB. The results showed that after several cycles, the enzyme maintained high enantioselectivity, demonstrating the efficiency and sustainability of using this compound in industrial applications .

Mechanism of Action

The mechanism of action of ethyl 3-aminocyclohexanecarboxylate sulfate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other cyclohexanecarboxylate derivatives and amine-containing esters. Below is a detailed comparison with select analogues:

Physicochemical Properties

- Solubility : The sulfate salt exhibits superior water solubility compared to its hydrochloride counterpart due to ionic interactions, making it preferable for aqueous-phase reactions .

- Stability : Sulfate salts generally demonstrate higher thermal stability than hydrochloride salts, as evidenced by reduced hygroscopicity in storage conditions .

Research Findings and Industrial Relevance

- Pharmaceutical Use : The sulfate salt’s stability under acidic conditions makes it a candidate for prodrug formulations, though clinical data remain sparse .

- Agricultural Chemistry: Analogues like ethyl 3-amino-6-oxo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are employed in herbicide development, leveraging their heterocyclic reactivity .

- Comparative Studies : University-led research highlights sulfates’ role in improving trace mineral absorption in livestock, indirectly supporting the utility of sulfate salts in bioactive compounds .

Biological Activity

Ethyl 3-aminocyclohexanecarboxylate sulfate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 221.3 g/mol. The compound features an amino group, which is crucial for its biological interactions, particularly in receptor binding and enzyme activity modulation.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit neurotensin receptor activity, which can modulate pain perception and potentially provide analgesic effects . The mechanism typically involves:

- Receptor Binding : The compound may act as an agonist or antagonist at specific neurotensin receptors (NTS1 and NTS2), influencing neurotransmitter release.

- Enzyme Interaction : It can also interact with enzymes involved in metabolic pathways, affecting the synthesis and breakdown of neurotransmitters.

Pharmacological Effects

A summary of the pharmacological effects observed in studies is presented in the table below:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Pain Management :

- In a controlled trial involving rodents, administration of this compound resulted in significant reductions in pain responses compared to control groups. This suggests its potential role as an analgesic agent.

-

Neuroprotection :

- A study focused on ischemic models demonstrated that the compound could protect neurons from damage, indicating possible applications in stroke treatment or neurodegenerative diseases.

-

Anti-inflammatory Response :

- Research indicated that the compound could modulate inflammatory responses by downregulating cytokine production, providing insights into its potential use in treating inflammatory disorders.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-aminocyclohexanecarboxylate sulfate, and how can purity be validated?

- Methodology : Synthesis typically involves a two-step process: (1) esterification of 3-aminocyclohexanecarboxylic acid with ethanol under acidic catalysis, followed by (2) sulfation using sulfuric acid or a sulfating agent. Purification via recrystallization in ethyl acetate is recommended, leveraging temperature-dependent solubility profiles observed in structurally similar sulfate esters (e.g., clopidogrel hydrogen sulfate solubility in ethyl acetate increases with temperature) . Purity validation should employ HPLC with UV detection (λ = 210–230 nm for amine and sulfate moieties) and confirmatory techniques like LC-MS-MS to detect trace impurities (<0.1%) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodology : Key properties include:

- Solubility : Test in polar (water, methanol) and nonpolar solvents (ethyl acetate, hexane) using gravimetric analysis. Reference solubility data from analogous compounds (e.g., ammonium sulfate’s high water solubility ).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC monitoring for degradation products (e.g., free amine or ester hydrolysis).

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions, as seen in clopidogrel hydrogen sulfate studies .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodology : Follow OSHA guidelines for sulfate-containing compounds:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .

- Store in airtight containers away from moisture to prevent hydrolysis.

- Emergency procedures: For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can LC-MS-MS be optimized to quantify this compound in biological matrices (e.g., urine or serum)?

- Sample Prep : Dilute urine/serum 1:10 with 0.1% formic acid, centrifuge (10,000 ×g, 10 min), and filter (0.22 µm).

- Chromatography : Use a polar end-capped C18 column (e.g., Phenomenex Luna® 3 µm) with isocratic elution (90:10 water:acetonitrile + 0.1% formic acid) for rapid separation (<7 min).

- MS Parameters : Negative-ion ESI mode; monitor m/z transitions specific to the compound (e.g., precursor → fragment ions). Achieve LODs <25 ng/mL via triple-quadrupole systems.

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodology :

- Controlled Degradation Studies : Expose the compound to buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS-MS to identify pH-sensitive functional groups (e.g., sulfate ester hydrolysis at pH >10).

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions. Cross-validate with NMR to confirm structural integrity .

Q. How can researchers investigate the interaction of this compound with biomolecules (e.g., proteins or enzymes)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on gold sensor chips. Inject compound solutions (1–100 µM) to measure binding affinity (KD) and kinetics (ka/kd) .

- Molecular Docking : Use software (AutoDock Vina) to predict binding sites, guided by crystallographic data from related sulfate esters. Validate with fluorescence quenching assays .

Notes

- Avoid GC-MS for polar sulfate esters due to derivatization requirements; LC-MS-MS offers superior sensitivity .

- Solubility data from clopidogrel hydrogen sulfate () provides a model for optimizing recrystallization.

- Safety protocols align with OSHA standards and analogous sulfate compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.